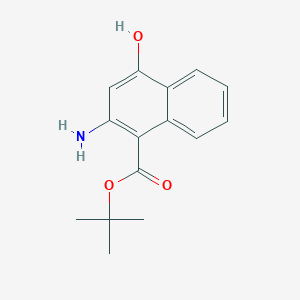
9-Hexadecyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-hexadecylpurin-6-amine typically involves the alkylation of adenine with a hexadecyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the adenine, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 9-hexadecylpurin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hexadecylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced purine derivatives.
Substitution: The long hexadecyl chain allows for further functionalization through substitution reactions, where the hexadecyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Hexadecylpurin-6-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a model compound for studying nucleophilic substitution reactions.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.
Industry: In the industrial sector, 9-hexadecylpurin-6-amine is used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 9-hexadecylpurin-6-amine involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the purine moiety can interact with nucleic acids and proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
9-Hexadecyladenine: A closely related compound with similar structural features and chemical properties.
9-Hexadecylguanine: Another purine derivative with a hexadecyl chain, differing in the nitrogenous base.
9-Hexadecylhypoxanthine: A hypoxanthine derivative with a long hexadecyl chain.
Uniqueness: 9-Hexadecylpurin-6-amine stands out due to its specific combination of a purine base and a long alkyl chain, which imparts unique chemical and biological properties. Its ability to integrate into lipid membranes and interact with nucleic acids makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
68180-20-1 |
|---|---|
Molekularformel |
C21H37N5 |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
9-hexadecylpurin-6-amine |
InChI |
InChI=1S/C21H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
XRKDUNXFMAHKGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
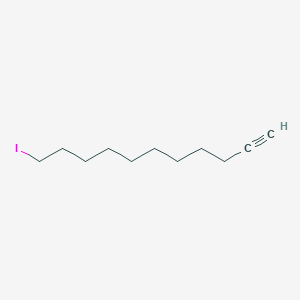
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
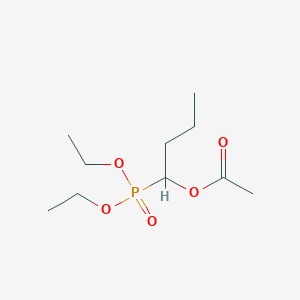

![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
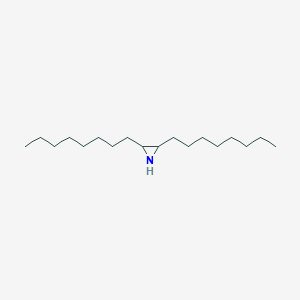

![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
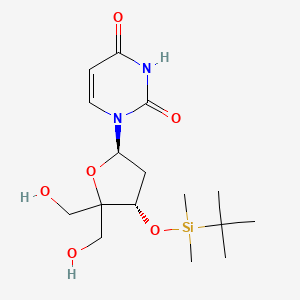
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)

